



Technical Support Center: ODM-203 Hydrochloride Salt Formulation

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Compound of Interest		
Compound Name:	Odm-203	
Cat. No.:	B609718	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of **ODM-203** hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary formulation challenge with ODM-203 hydrochloride salt?

A1: The primary challenge is its tendency to undergo salt disproportionation in aqueous suspensions. This is a process where the hydrochloride salt, which is more soluble, converts back to the less soluble free base form of **ODM-203**. This conversion is a rapid process and can lead to negligible dissolution and, consequently, inadequate in vivo exposure.[1][2][3]

Q2: What are the known physicochemical properties of **ODM-203** relevant to formulation?

A2: **ODM-203** is a weakly basic and practically insoluble compound.[1][2] Its hydrochloride salt has a maximum pH for stability (pHmax) of approximately 1.3.[1] Above this pH, the salt is more likely to convert to the free base in an aqueous environment.

Q3: What is the mechanism of action of **ODM-203**?

A3: **ODM-203** is a selective and potent inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5][6][7] This dual



inhibitory action on key signaling pathways involved in tumor growth and angiogenesis gives it anti-neoplastic and anti-angiogenic properties.[8]

Troubleshooting Guide

Issue 1: Poor or inconsistent in vivo exposure and bioavailability from an aqueous suspension.

Possible Cause: Salt disproportionation leading to the precipitation of the less soluble free base.

Solutions:

- pH Adjustment: Maintain the pH of the aqueous suspension below the pHmax of 1.3.[1] This can be achieved by acidifying the vehicle with hydrochloric acid. This method has been shown to stabilize the formulation and yield reproducible dissolution profiles.[1]
- Temperature Control: Cooling the suspension can significantly impede the rate of disproportionation. Preparing and storing the suspension in an ice bath at a temperature range of 2-8°C has been proven to be an effective strategy to maintain the salt form for preclinical studies.[1][2][3]

Issue 2: Low dissolution rate of the ODM-203 HCl suspension.

Possible Cause: In addition to disproportionation, the inherent low solubility of the compound and potential for particle aggregation can limit the dissolution rate.

Solutions:

- Inclusion of Solubilizers and Wetting Agents: The use of surfactants can enhance the
 dissolution and homogeneity of the suspension. For example, Tween 80 has been
 successfully used in non-clinical formulations.[1][2][3]
- Use of Precipitation Inhibitors: To maintain supersaturation upon dissolution of the salt form and prevent rapid precipitation of the free base, a polymer can be incorporated into the



formulation. Polyvinylpyrrolidone/vinyl acetate (PVP/VA) has been effectively used for this purpose.[1][2][3]

Data Presentation

Table 1: Example of a Non-Clinical Suspension Formulation for ODM-203 HCl[1][2][3]

Component	Concentration	Purpose
ODM-203 Hydrochloride Salt	5 mg/mL	Active Pharmaceutical Ingredient
PVP/VA (Polyvinylpyrrolidone/vinyl acetate)	20 mg/mL	Precipitation inhibitor to prolong supersaturation
Tween 80	5 mg/mL	Enhances dissolution and suspension homogeneity
Hydrochloric Acid	As needed	To adjust pH of the vehicle to < 1.3
Purified Water	q.s.	Vehicle

Table 2: Comparison of Stabilization Strategies for **ODM-203** HCl Suspension[1]

Formulation Approach	Key Parameter	Outcome
Suspension prepared and stored at room temperature	Ambient Temperature	Rapid disproportionation to the free base observed within 60-240 minutes.
pH-stabilized suspension	pH < 1.3	Stabilized the salt form, leading to reproducible dissolution profiles.
Cooled suspension	2-8 °C	Successfully suppressed disproportionation, enabling toxicological studies.



Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized ODM-203 HCl Suspension

- Prepare the vehicle by dissolving polyvinylpyrrolidone/vinyl acetate (PVP/VA) and Tween 80 in purified water.
- Adjust the pH of the vehicle to 1.2 with hydrochloric acid.[1]
- Disperse the ODM-203 hydrochloride salt in the pH-adjusted vehicle with continuous stirring to achieve the target concentration.
- Maintain stirring to ensure a homogenous suspension.
- Store the suspension at controlled room temperature, monitoring pH periodically.

Protocol 2: Preparation of a Temperature-Controlled **ODM-203** HCl Suspension

- Prepare the vehicle by dissolving PVP/VA and Tween 80 in purified water.
- Place the vehicle in an ice bath and allow it to cool to 2-8°C.
- While continuously stirring in the ice bath, disperse the ODM-203 hydrochloride salt into the cold vehicle to achieve the target concentration.
- The suspension should be prepared and maintained in an ice bath during the experiment to prevent disproportionation.[1][2][3]

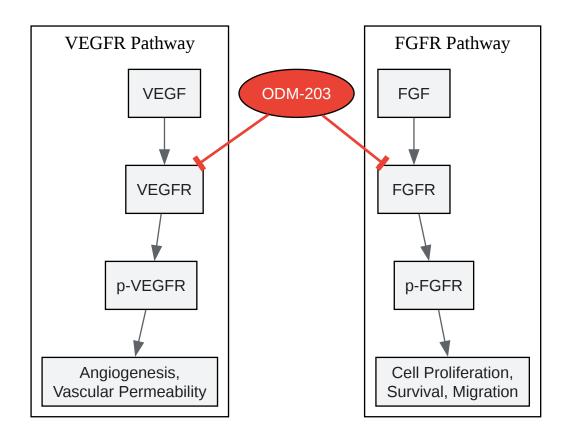
Visualizations





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Caption: Troubleshooting workflow for **ODM-203** HCl formulation issues.



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Caption: Simplified signaling pathways inhibited by **ODM-203**.

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